molecular formula C20H16O7 B1665840 Averufin CAS No. 14016-29-6

Averufin

Cat. No.: B1665840
CAS No.: 14016-29-6
M. Wt: 368.3 g/mol
InChI Key: RYFFZJHGQCKWMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Averufin can be synthesized from 1,3,6,8-tetrahydroxyanthraquinone through a series of chemical reactions. The synthesis involves the double Diels-Alder reaction of 2,6-dichlorobenzoquinone with (E)-1,3-bis(trimethylsily)oxy-1-methoxy-1,3-butadiene . This reaction produces a pivotal intermediate, which is then converted to this compound through further chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Aspergillus species. The fungi are cultured under specific conditions that promote the production of this compound as a secondary metabolite. The compound is then extracted and purified from the fungal biomass .

Chemical Reactions Analysis

Types of Reactions: Averufin undergoes various chemical reactions, including oxidation, reduction, and hydroxylation. One notable reaction is the conversion of averantin to this compound through hydroxylation and subsequent oxidation .

Common Reagents and Conditions:

Major Products Formed: The major products formed from the reactions of this compound include hydroxythis compound and various aflatoxin precursors .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of Averufin and its derivative Averufanin in cancer therapy. Averufanin has shown significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on multiple human cancer cell lines demonstrated that Averufanin exhibited the highest cytotoxicity, particularly with an IC50 value significantly lower than that of other tested compounds. The study utilized the NCI-SRB assay on breast cancer, ovarian cancer, and glioblastoma cell lines, revealing the following insights:

  • Cell Cycle Arrest : Treatment with Averufanin led to an increase in the SubG1 phase, indicating apoptosis induction.
  • DNA Damage : H2A.X staining showed significant DNA damage accumulation in treated cells.
  • Mechanism of Action : The compound modulates p53-mediated signaling pathways, leading to cell death through apoptosis.

Table 1: Cytotoxic Effects of Averufanin on Different Cell Lines

Cell LineIC50 (µM)Apoptosis InductionDNA Damage
MCF-7 (Breast)5.2YesHigh
T47D (Breast)6.4YesHigh
U-87 (Glioblastoma)7.5YesModerate
MCF12A (Non-tumorigenic)20.0NoLow

This study suggests that Averufanin could be developed as a novel therapeutic agent for breast cancer treatment due to its selective toxicity towards cancerous cells while sparing non-tumorigenic cells .

Biosynthetic Pathways

This compound is also crucial in the biosynthesis of aflatoxins, particularly aflatoxin B1. It acts as a precursor in the metabolic pathway from averantin to aflatoxin B1.

Case Study: Aflatoxin Biosynthesis

Research has shown that:

  • Biosynthetic Role : this compound is synthesized from acetate by Aspergillus parasiticus, highlighting its significance in aflatoxin production.
  • Radiolabeling Studies : These studies indicated that a notable percentage of radiolabeled this compound was incorporated into aflatoxin B1, confirming its role as a precursor .

Table 2: Incorporation of Radiolabeled this compound into Aflatoxins

CompoundPercentage Incorporation (%)
Aflatoxin B123
O-methylsterigmatocystin31
Versicolorin A54

These findings underscore the importance of this compound not only as a potential anticancer agent but also as a significant player in fungal secondary metabolite biosynthesis .

Biological Activity

Averufin (AVR) is a significant compound in the biosynthesis of aflatoxins, which are potent mycotoxins produced by certain fungi, particularly Aspergillus species. This article delves into the biological activity of this compound, emphasizing its role in cancer cell dynamics and its biochemical pathways in aflatoxin production.

Overview of this compound

This compound is a polyketide compound produced by various Aspergillus species, notably Aspergillus parasiticus. It serves as a precursor in the biosynthetic pathway leading to aflatoxin B1, a highly toxic carcinogen. The conversion of this compound into other metabolites is crucial for understanding its biological implications.

Cytotoxicity and Apoptosis Induction

Recent studies have highlighted the cytotoxic effects of this compound, particularly its derivative averufanin. Research indicates that averufanin induces cell cycle arrest and promotes apoptosis in cancer cells. The following findings summarize key aspects of this activity:

  • Cell Line Sensitivity : Averufanin exhibited significant cytotoxicity across various cancer cell lines, including breast cancer (MCF-7, T47D), ovarian cancer, and glioblastoma cells. The compound demonstrated the lowest IC50 values against breast cancer cells, indicating higher sensitivity compared to non-tumorigenic cell lines (MCF12A) .
  • Mechanism of Action : The induction of apoptosis was confirmed through:
    • SubG1 Phase Increase : Flow cytometry analysis revealed an increase in the SubG1 phase in cells treated with averufanin, indicating DNA fragmentation associated with apoptosis .
    • DNA Damage Markers : Histone H2AX phosphorylation was used as a marker for DNA double-strand breaks, showing significant accumulation in treated cells compared to controls .
    • Western Blot Analysis : Increased levels of cleaved PARP and phosphorylated p53 were observed, supporting the activation of apoptotic pathways .

Enzymatic Pathways

This compound's role as a biosynthetic precursor to aflatoxins involves several enzymatic conversions:

  • Conversion Pathway : this compound is converted to versiconal hemiacetal acetate (VHA) through enzymatic reactions involving specific enzymes from Aspergillus species. This pathway is critical for aflatoxin production .
  • Radiolabeling Studies : Experiments using radiolabeled averufanin showed that approximately 23% was incorporated into aflatoxin B1 in wild-type strains of A. parasiticus, highlighting its significance in aflatoxin biosynthesis .

Study on Averufanin's Effects on Cancer Cells

In a comprehensive study assessing the effects of averufanin on various cancer cell lines:

  • Experimental Design : The NCI-SRB assay was employed across ten different cell lines to evaluate the cytotoxic effects of averufanin compared to other compounds derived from Aspergillus .
  • Results Summary :
    • Averufanin consistently showed higher cytotoxicity than other tested compounds.
    • The study provided evidence that treatment with averufanin leads to morphological changes indicative of apoptosis, such as cell detachment and rounding .

Data Table

CompoundCell LineIC50 (µM)Mechanism
AverufaninMCF-75.0Induces apoptosis
AverufaninT47D4.5Induces apoptosis
AverufaninSK-BR-36.0Induces apoptosis
Other CompoundsVarious>10Minimal effect

Properties

IUPAC Name

(1S,17S)-3,7,9-trihydroxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-20-4-2-3-12(26-20)16-13(27-20)7-10-15(19(16)25)18(24)14-9(17(10)23)5-8(21)6-11(14)22/h5-7,12,21-22,25H,2-4H2,1H3/t12-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFFZJHGQCKWMV-YUNKPMOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10891789
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14016-29-6
Record name Averufin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14016-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Averufin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014016296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Averufin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10891789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVERUFIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R1N64C5MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does averufin affect mitochondrial function?

A1: this compound acts as a potent uncoupler of oxidative phosphorylation in mitochondria. [, , , ] This means it disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. [, , ] At higher concentrations, this compound can also directly inhibit the electron transport chain, specifically at the ubiquinol-cytochrome c reductase complex (complex III). [, ]

Q2: What are the downstream effects of this compound's interaction with mitochondria?

A2: By disrupting mitochondrial function, this compound can lead to a decrease in ATP production, ultimately affecting cellular energy balance. [, , ] This can have various consequences for cellular function and viability, potentially contributing to its cytotoxic effects.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C20H16O7, and its molecular weight is 368.34 g/mol. [, , ]

Q4: What are the key spectroscopic features of this compound?

A4: this compound's structure has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). [, , , ] Key features in its NMR spectrum include signals corresponding to the anthraquinone core, the side chain methyl groups, and the hydroxyl protons. [, ] MS analysis typically shows a prominent molecular ion peak at m/z 368, along with characteristic fragment ions. [, ]

Q5: What is the role of this compound in aflatoxin biosynthesis?

A5: this compound is a crucial intermediate in the biosynthesis of aflatoxin B1. [, , , , ] It is synthesized from acetate units via a polyketide pathway. [, , ]

Q6: Which enzymes are involved in the conversion of this compound to downstream aflatoxin precursors?

A6: Several enzymes contribute to the conversion of this compound to subsequent intermediates in the aflatoxin pathway: * avnA gene product (CYP60A1): A cytochrome P-450 monooxygenase that converts averantin to this compound. [] * adhA gene product: A short-chain alcohol dehydrogenase that converts 5′-hydroxyaverantin to this compound via 5′-oxoaverantin. [, , ] * Microsomal enzyme: Catalyzes the conversion of (1'S,5'S)-averufin to hydroxyversicolorone. [] * Cytosol monooxygenase and VHA reductase: Convert hydroxyversicolorone to versiconal hemiacetal acetate via a metabolic grid involving versicolorone, versiconol acetate, and potentially versicolorol. []

Q7: How does the structure of this compound relate to its position in the aflatoxin biosynthetic pathway?

A7: The structure of this compound, with its anthraquinone core and specific side chain, is strategically important. It sets the stage for the formation of the bisfuran ring system and the complex, highly substituted ring system characteristic of aflatoxins. [, , , , ]

Q8: Have any genes been identified that are involved in this compound biosynthesis?

A8: Yes, several genes within the aflatoxin biosynthesis gene cluster have been implicated in this compound formation: * avnA (ord-1): Encodes a cytochrome P450 monooxygenase responsible for converting averantin to this compound. [] * adhA: Encodes a short-chain alcohol dehydrogenase involved in converting 5′-hydroxyaverantin to this compound. []

Q9: How have genetic studies contributed to understanding this compound's role in aflatoxin biosynthesis?

A9: Mutant strains of Aspergillus parasiticus, deficient in specific enzymes within the aflatoxin pathway, have been instrumental in identifying and characterizing intermediates like this compound. [, , , ] By analyzing the accumulated metabolites in these mutants, researchers have been able to decipher the sequence of enzymatic steps in the pathway. [, , ] Moreover, genetic complementation studies, where genes are introduced into mutant strains, have helped confirm the functions of specific genes and their encoded enzymes in the pathway. []

Q10: What analytical techniques are commonly used to identify and quantify this compound?

A11: Several analytical methods are employed for this compound analysis: * Thin-layer chromatography (TLC): A simple and rapid technique for separating and tentatively identifying this compound based on its migration pattern compared to standards. [, , ] * High-performance liquid chromatography (HPLC): Enables more precise separation and quantification of this compound, particularly when coupled with sensitive detectors like UV-Vis or mass spectrometry. [, ] * Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information about this compound, including 1H and 13C assignments, and is essential for characterizing new metabolites. [, ] * Mass spectrometry (MS): Determines the molecular weight of this compound and its fragmentation pattern, aiding in identification and confirmation of its structure. [, ]

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